![molecular formula C11H12BrF2N B1415541 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine CAS No. 1934575-43-5](/img/structure/B1415541.png)
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine
Descripción general
Descripción
“1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is a chemical compound with the CAS Number: 1934575-43-5 . It has a molecular weight of 276.12 . The IUPAC name for this compound is 1-(2-bromobenzyl)-3,3-difluoropyrrolidine . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for “1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine” is 1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Aplicaciones Científicas De Investigación
Synthetic Chemistry
- Synthesis of Aminopyrroles : 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine can serve as a building block for the preparation of trifluoromethyl-substituted aminopyrroles using a 2H-azirine ring expansion strategy. This synthesis approach leads to the formation of alkyl 3-aryl-4-(piperidin-1-yl)-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates and can be further transformed into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through methylation/hydrazinolysis processes (Khlebnikov et al., 2018).
Medicinal Chemistry
- Antiviral Activity : It has been used in the synthesis of oximino-piperidino-piperidine amides, which show potent anti-HIV activity. This includes modifications at the phenyl, oxime, and right-hand side amide groups in the oximino-piperidino-piperidine series (Palani et al., 2002).
Material Science
- Synthesis of Heterocycles : The compound has been utilized as a building block in radical cyclization reactions onto azoles for the synthesis of tri- and tetra-cyclic heterocycles. This process involves the use of 2-(2-Bromophenyl)ethyl groups to alkylate azoles and form intermediate aryl radicals that yield new 6-membered rings attached to azoles (Allin et al., 2005).
Biochemistry
- Anticonvulsant Activity : N-Mannich bases derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, closely related to 1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine, have shown significant anticonvulsant activity in animal models, indicating potential applications in the treatment of epilepsy (Obniska et al., 2012).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-3,3-difluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2N/c12-10-4-2-1-3-9(10)7-15-6-5-11(13,14)8-15/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXZNNJJFRMWIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromophenyl)methyl]-3,3-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



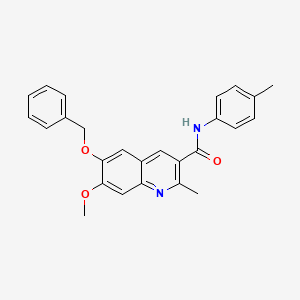
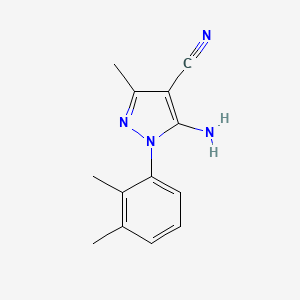
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)




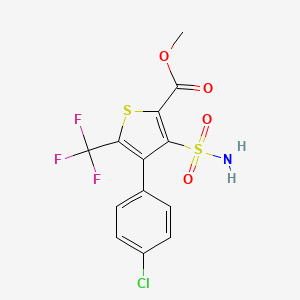

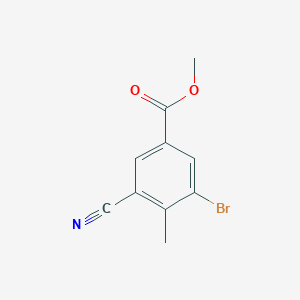
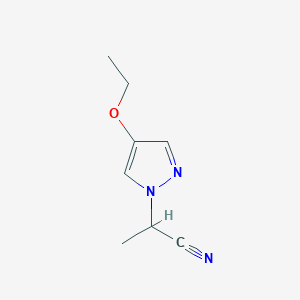
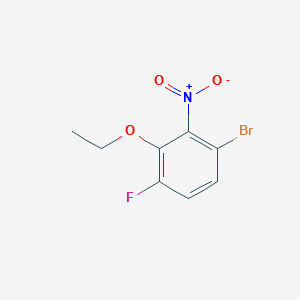
methylamine](/img/structure/B1415480.png)
